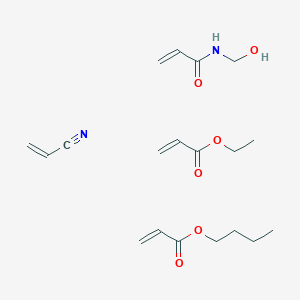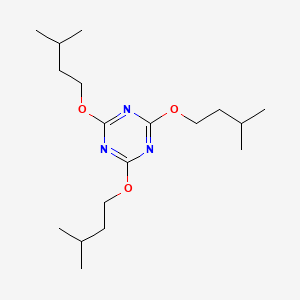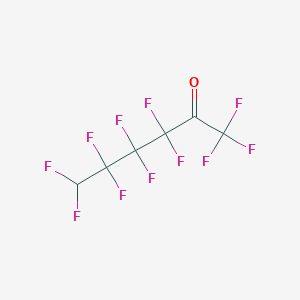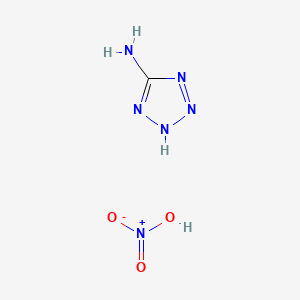
5-Aminotetrazole nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminotetrazole nitrate is an organic compound with the chemical formula HN₄CNH₂. It is a white solid that can be obtained in both anhydrous and hydrated forms. The compound is known for its high nitrogen content and is used in various applications, including gas-generating systems and energetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminotetrazole can be synthesized through the action of nitrous acid on aminoguanidine, a method first reported by Johannes Thiele in 1892 . Another synthesis involves the reaction between cyanamide and hydrazoic acid, as published by Arthur Hantzsch in 1901 . To avoid direct handling of hydrazoic acid, a mixture of sodium azide and hydrochloric acid can be used to give the monohydrate at a 73% yield . In a more efficient one-pot synthesis, cyanamide is treated with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized and cyclized to produce the anhydrous product in a 74% yield .
Industrial Production Methods: Industrial production methods for 5-aminotetrazole nitrate typically involve batch reactions at elevated temperatures. For example, reacting 5-aminotetrazole with an acid and sodium nitrite in water can produce various salts of 5-nitrotetrazolate . This method is efficient and controllable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Aminotetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is prone to decomposition to nitrogen gas (N₂) due to its high nitrogen content .
Common Reagents and Conditions: Common reagents used in reactions with 5-aminotetrazole include oxidizers like potassium superoxide, which can oxidize 5-aminotetrazole to 5-nitrotetrazole in a single-pot synthesis . Other reagents include acids like nitric acid, sulfuric acid, and hydrochloric acid, which are used in batch reactions to produce different salts of 5-nitrotetrazolate .
Major Products: The major products formed from reactions involving 5-aminotetrazole include 5-nitrotetrazole and its various salts. These products are often used in energetic materials and gas-generating systems .
Scientific Research Applications
5-Aminotetrazole nitrate has a wide range of scientific research applications. In chemistry, it is used as a synthon for multicomponent reactions and as a ligand in coordination complexes . In biology and medicine, its high nitrogen content makes it useful in gas-generating systems, such as airbags and blowing agents . In industry, it is used in the production of energetic materials, including explosives and propellants .
Mechanism of Action
The mechanism of action of 5-aminotetrazole nitrate involves its decomposition to nitrogen gas (N₂). This decomposition is facilitated by the high nitrogen content of the compound, which makes it prone to releasing nitrogen gas under certain conditions . The molecular targets and pathways involved in this process include the tetrazole ring, which undergoes pyrolysis to produce nitrogen gas .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-aminotetrazole nitrate include guanidinium-5-aminotetrazolate and other high-nitrogen tetrazole derivatives . These compounds share similar properties, such as high nitrogen content and applications in energetic materials.
Uniqueness: What sets this compound apart from other similar compounds is its high nitrogen content and its ability to decompose to nitrogen gas efficiently. This makes it particularly useful in gas-generating systems and energetic materials .
Properties
CAS No. |
43146-62-9 |
|---|---|
Molecular Formula |
CH4N6O3 |
Molecular Weight |
148.08 g/mol |
IUPAC Name |
nitric acid;2H-tetrazol-5-amine |
InChI |
InChI=1S/CH3N5.HNO3/c2-1-3-5-6-4-1;2-1(3)4/h(H3,2,3,4,5,6);(H,2,3,4) |
InChI Key |
TVIRJXQLFRFUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


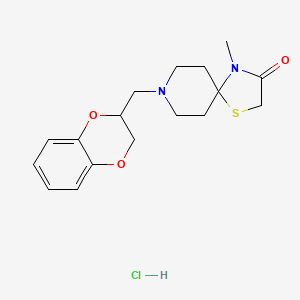

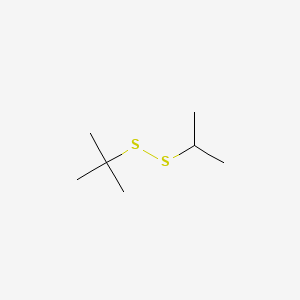
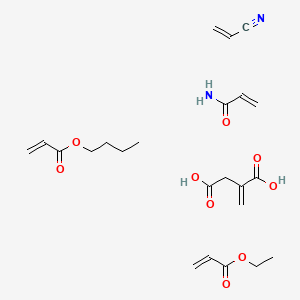
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
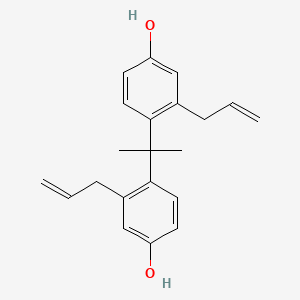
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
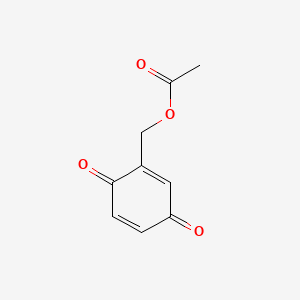
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
